Welcome to the BenchChem Online Store!
molecular formula C13H18O5 B8699336 Methyl 3-(3-hydroxypropyl)-4,5-dimethoxybenzoate CAS No. 647855-05-8

Methyl 3-(3-hydroxypropyl)-4,5-dimethoxybenzoate

Cat. No. B8699336
M. Wt: 254.28 g/mol
InChI Key: RRMDLWQUTUGHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691843B2

Procedure details

To a solution of oxallyl chloride (1.34 mL, 15.4 mmol) in CH2Cl2 (30 mL) at −78° C. was added a solution of dimethyl sulfoxide (DMSO) (1.45 mL, 20.5 mmol) in CH2Cl2 (10 mL) via cannula over the course of 1 min. After stirring for 20 min at −78° C. a solution of 3-(3-hydroxypropyl)-4,5-dimethoxybenzoic acid methyl ester (1.30 g, 5.12 mmol) in CH2Cl2 (10 mL) was added via syringe. The reaction was stirred at −78° C. for 45 min then treated with triethylamine (Et3N) (5.7 mL, 10 eq.). After 20 min at −78° C. the reaction was allowed to warm to room temperature. After stirring at room temperature for 30 min, the reaction mixture was diluted with 1:1 EtOAc:hexanes (250 mL), washed with H2O (2×200 mL), brine (200 mL), dried over MgSO4 and then concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using 50% EtOAc in hexanes as an eluent to furnish 3,4-dimethoxy-5-(3-oxopropyl)benzoic acid methyl ester (1.20 g, 93%).
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].CS(C)=O.[CH3:6][O:7][C:8](=[O:23])[C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([CH2:19][CH2:20][CH2:21][OH:22])[CH:10]=1.C(N(CC)CC)C>C(Cl)Cl.CCOC(C)=O>[CH3:6][O:7][C:8](=[O:23])[C:9]1[CH:10]=[C:11]([CH2:19][CH2:20][CH:21]=[O:22])[C:12]([O:17][CH3:18])=[C:13]([O:15][CH3:16])[CH:14]=1

Inputs

Step One
Name
Quantity
1.34 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
1.45 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)CCCO)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via syringe
WAIT
Type
WAIT
Details
After 20 min at −78° C. the reaction was allowed
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 min
Duration
30 min
WASH
Type
WASH
Details
hexanes (250 mL), washed with H2O (2×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel using 50% EtOAc in hexanes as an eluent

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)CCC=O)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.